molecular formula C5H11Cl2N.ClH<br>C5H12Cl3N B000293 Mechlorethamine hydrochloride CAS No. 55-86-7

Mechlorethamine hydrochloride

Cat. No.: B000293
CAS No.: 55-86-7
M. Wt: 192.5 g/mol
InChI Key: QZIQJVCYUQZDIR-UHFFFAOYSA-N
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Description

Mechlorethamine hydrochloride (NM), a nitrogen mustard alkylating agent, was first approved by the U.S. FDA in 2013 as a topical gel (0.016% concentration) for early-stage mycosis fungoides (MF), a cutaneous T-cell lymphoma (CTCL) . It induces cytotoxic effects by forming DNA interstrand crosslinks, disrupting cellular proliferation in rapidly dividing cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mechlorethamine hydrochloride is synthesized through the reaction of bis(2-chloroethyl)amine with methylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

(ClCH2CH2)2NH+CH3NH2(ClCH2CH2)2NCH3\text{(ClCH}_2\text{CH}_2\text{)}_2\text{NH} + \text{CH}_3\text{NH}_2 \rightarrow \text{(ClCH}_2\text{CH}_2\text{)}_2\text{NCH}_3 (ClCH2​CH2​)2​NH+CH3​NH2​→(ClCH2​CH2​)2​NCH3​

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with enhanced safety measures due to the compound’s toxic nature. The final product is purified and converted into its hydrochloride salt form for medical use .

Chemical Reactions Analysis

Hydrolysis Reaction in Aqueous Solutions

Mechlorethamine hydrochloride undergoes rapid hydrolysis in aqueous environments, forming inactive products. This reaction governs its pharmacokinetics and stability in clinical formulations.

Key Reaction Pathway :Mechlorethamine+H2OEthyleneimmonium ionHydroxyethyl derivatives+HCl\text{Mechlorethamine}+\text{H}_2\text{O}\rightarrow \text{Ethyleneimmonium ion}\rightarrow \text{Hydroxyethyl derivatives}+\text{HCl}

Experimental Data:

ParameterValue/OutcomeSource
Half-life in water 15 minutes (pH 7.4, 37°C)
Primary products Bis(2-hydroxyethyl)methylamine
pH sensitivity Accelerated degradation at pH >5

This hydrolysis limits its bioavailability, necessitating immediate use after reconstitution in clinical settings .

DNA Alkylation and Cross-Linking

The drug's cytotoxic effects stem from bifunctional alkylation of DNA nucleobases, primarily at guanine N7 positions.

Reaction Mechanism:

  • First alkylation : Ethyleneimmonium ion formation attacks guanine N7
  • Second alkylation : Cross-links adjacent DNA strands or proteins

Identified DNA Adducts :

Adduct TypeStructureDetection Method
N-[2-(S-cysteinyl)ethyl]-N-[2-(guan-7-yl)ethyl]methylamine (Cys-N7G-EMA)Bifunctional guanine-cysteine conjugateHPLC-ESI+-MS/MS
Interstrand cross-linksG-N7-CH₂-CH₂-N(CH₃)-CH₂-CH₂-G-N7Alkaline elution assay

Studies revealed concentration-dependent adduct formation in HT1080 cells, with cross-link density correlating with cytotoxic effects .

Protein Cross-Linking Mechanisms

Mechlorethamine forms covalent DNA-protein cross-links (DPCs) through sequential alkylation of nucleophilic amino acid residues.

Key Findings:

  • Target amino acids : Cysteine, histidine, and lysine residues
  • Identified proteins : 38 nuclear proteins in HT1080 cells, including:
Protein CategoryExamplesFunctional Impact
DNA repair enzymesO⁶-alkylguanine DNA-alkyltransferaseLoss of repair capacity
Chromatin modifiersHistones H2A, H3Transcriptional blockade
Structural proteinsLamin B1Nuclear envelope disruption

Mass spectrometry confirmed cross-linking involves active-site cysteines (Cys145/Cys150 in AGT protein) .

Reactivity with Thiol Groups

Mechlorethamine demonstrates preferential reactivity with cellular thiols, contributing to both therapeutic and toxic effects.

Reaction Dynamics:

R Cl+HS ProteinR S Protein+HCl\text{R Cl}+\text{HS Protein}\rightarrow \text{R S Protein}+\text{HCl}Biological Consequences :

  • Glutathione depletion → Oxidative stress
  • Enzyme inactivation (e.g., thioredoxin reductase)

Experimental studies show 60% reduction in intracellular glutathione levels within 30 minutes post-exposure .

Stability and Formulation Challenges

Degradation kinetics influence clinical efficacy:

FormulationStabilityConditions
Aqueous solution t₁/₂ = 15–30 minutes25°C, pH 3–5
Topical gel (0.016%) 6-month stability4°C, protected from light
Lyophilized powder 24-month shelf life2–8°C

Degradation products include bis(2-chloroethyl)amine and formaldehyde, detected via GC-MS .

Reaction with Biological Macromolecules

Comparative reactivity assessment:

TargetRelative Alkylation RatePrimary Adducts
DNA guanine1.0 (reference)N7-alkylguanine
Cysteine residues3.2Thioether conjugates
Lysine ε-amino groups0.7N-alkyllysine

This hierarchy explains the drug's preferential DNA targeting despite broad reactivity .

Environmental Degradation

Photolytic and thermal decomposition pathways:

ConditionProductsHalf-life
UV light (254 nm) Chloroethanol derivatives2 hours
Thermal (60°C) N-methyldiethanolamine + HCl45 minutes

These pathways inform hazardous material handling protocols .

Scientific Research Applications

Mechlorethamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying alkylation reactions and DNA interactions.

    Biology: Researchers use it to investigate the mechanisms of DNA damage and repair.

    Medicine: It is a key component in chemotherapy regimens for treating various cancers, including Hodgkin’s disease and lymphomas.

    Industry: Its derivatives are explored for potential use in other therapeutic areas

Mechanism of Action

Mechlorethamine hydrochloride exerts its effects by forming highly reactive carbonium ions that alkylate DNA. This alkylation leads to the formation of cross-links between DNA strands, preventing their separation and thus inhibiting DNA replication and transcription. The primary molecular targets are the N7 nitrogen atoms of guanine bases in DNA .

Comparison with Similar Compounds

Efficacy and Clinical Use

  • In clinical trials, NM gel demonstrated objective response rates (ORR) of 46.9% (by mSWAT) and 58.6% (by CAILS) in early-stage MF patients, establishing its role as a second-line therapy after failed topical corticosteroids or phototherapy .
  • Long-term studies report sustained complete remissions in ~50% of early-stage MF patients, particularly when disease is confined to the skin .

Formulation Stability

  • NM ointment retains >90% potency for 84 days at 4°C and 40 days at 37°C , outperforming aqueous solutions, which degrade within days . However, NM gel in Aquaphor loses 10% potency after 7 days at 23°C .

Mechlorethamine hydrochloride belongs to the nitrogen mustard class of alkylating agents. Below is a comparative analysis with systemic nitrogen mustards and other alkylators:

This compound vs. Cyclophosphamide

Parameter This compound Cyclophosphamide
Administration Topical gel/ointment Oral/IV
Primary Indication Early-stage MF (CTCL) Lymphomas, leukemias, solid tumors
Efficacy in MF ORR 46.9–58.6% Not standard for MF
Key Toxicity Contact dermatitis (53%) Hemorrhagic cystitis, myelosuppression
Teratogenicity Yes (contraindicated in pregnancy) Yes
Stability Stable in ointment Stable in solution
  • Cyclophosphamide, a prodrug, requires hepatic activation and is used systemically for advanced cancers.

This compound vs. Ifosfamide

Parameter This compound Ifosfamide
Administration Topical gel/ointment IV
Primary Indication Early-stage MF (CTCL) Testicular, lung cancers
Key Toxicity Localized skin reactions Neurotoxicity, nephrotoxicity
Metabolism Direct alkylation Requires hepatic activation

This compound vs. Other Skin-Directed Therapies

  • TSEBT achieves superior freedom-from-relapse rates compared to NM (34% vs. 10% at 10 years) but similar long-term survival .
  • Phototherapy is cost-effective but less effective in patients with darker skin tones, whereas NM gel is preferred in such cases .

Research Findings and Clinical Considerations

Combination Therapy: Co-administration of NM gel with triamcinolone 0.1% ointment reduces dermatitis incidence without compromising efficacy .

Pediatric Use: Limited data exist on NM gel in children, necessitating further safety studies .

Teratogenicity : NM’s systemic absorption is minimal in topical use, but systemic alkylators (e.g., cyclophosphamide) pose higher risks .

Biological Activity

Mechlorethamine hydrochloride, also known as nitrogen mustard, is a potent alkylating agent primarily used in the treatment of various cancers, including Hodgkin's lymphoma, non-Hodgkin lymphoma, and mycosis fungoides. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Mechlorethamine functions as an alkylating agent , which means it works by attaching alkyl groups to DNA. This process disrupts DNA replication and transcription through several mechanisms:

  • DNA Cross-Linking : Mechlorethamine forms covalent bonds between DNA strands, preventing their separation for replication and transcription.
  • DNA Fragmentation : The drug causes fragmentation of DNA by inducing repair enzymes to attempt to replace alkylated bases.
  • Mispairing of Nucleotides : It can lead to mutations by inducing mispairing during DNA synthesis.

These actions result in cell cycle phase-nonspecific cytotoxicity, making mechlorethamine effective against rapidly dividing cancer cells .

Pharmacokinetics

Clinical Applications

Mechlorethamine is primarily indicated for:

  • Hodgkin's Disease : It has been a cornerstone in combination chemotherapy regimens.
  • Non-Hodgkin Lymphomas : Effective in various subtypes.
  • Mycosis Fungoides : Topical formulations like Valchlor (0.02% mechlorethamine gel) are used for early-stage cutaneous T-cell lymphoma .

Wound Healing Implications

A study conducted on rats demonstrated that this compound adversely affects wound healing. The results indicated that the drug reduced the tensile strength of abdominal wounds, suggesting potential complications in surgical recovery when used perioperatively .

Efficacy in Combination Therapy

In a randomized trial involving 86 patients with Hodgkin's disease and lymphosarcoma, those treated with mechlorethamine showed an objective response rate of 45%, comparable to a 57% response rate for cyclophosphamide. Notably, mechlorethamine was associated with significantly less alopecia compared to cyclophosphamide .

Summary of Biological Activity

Property Details
Chemical Class Alkylating agent
Mechanism of Action DNA cross-linking, fragmentation, mispairing
Half-Life Approximately 15 minutes
Primary Uses Hodgkin's lymphoma, non-Hodgkin lymphoma, mycosis fungoides
Adverse Effects Gastrointestinal toxicity, bone marrow suppression

Q & A

Basic Research Questions

Q. What is the efficacy profile of topical mechlorethamine hydrochloride (NM) gel in early-stage mycosis fungoides, and what factors influence response rates?

  • Methodological Answer : In randomized controlled trials (RCTs), NM gel (0.016%–0.02%) demonstrated response rates of 58.5%–83% in early-stage MF (IA-IB), with higher rates (76.7%) in efficacy-evaluable cohorts . Key factors:

  • Disease Stage : Early-stage (IA-IB) patients show superior response rates (63%–83%) compared to advanced stages (36.4%) .
  • Application Frequency : Twice-weekly applications combined with topical corticosteroids (e.g., betamethasone) improved tolerability and achieved 58% complete response rates in stage IA-IB patients .
  • Adjunctive Therapies : Concurrent use of topical steroids reduces dermatitis severity without compromising efficacy .

Q. What are the recommended protocols for minimizing contact dermatitis during NM therapy?

  • Methodological Answer :

  • Desensitization : Gradual dose escalation (0.01–20 mg/100 mL over 8–13 months) reduced hypersensitivity in 80% of patients .
  • Corticosteroid Co-application : Betamethasone dipropionate cream applied after NM gel reduced severe dermatitis from 25% to 14% in RCTs .
  • Reduced Frequency : Twice-weekly applications (vs. daily) lowered dermatitis incidence to 28% while maintaining efficacy .

Q. How does NM gel compare to other skin-directed therapies like phototherapy or topical corticosteroids?

  • Methodological Answer :

  • Efficacy : NM gel (58.5% response rate) showed non-inferiority to phototherapy (narrowband UVB/PUVA) but with faster median time to 50% response (26 weeks vs. 42 weeks for NM cream) .
  • Cost-Effectiveness : NM gel is less cost-effective than phototherapy or topical steroids but preferred for corticosteroid-resistant cases or darker skin tones (phototherapy is less effective here) .

Advanced Research Questions

Q. How do response rates to NM gel vary between early and advanced-stage MF, and what methodologies address these discrepancies?

  • Methodological Answer :

  • Study Design : Retrospective cohort analyses (e.g., stage IA vs. T2 MF) revealed 71.4% vs. 36.4% response rates in early vs. advanced stages .
  • Patient Stratification : Advanced-stage trials should exclude folliculotropic MF (FMF) or large-cell transformation (LCT) subtypes, which have lower response rates (e.g., 36.4% in FMF) .
  • Endpoint Selection : Use composite metrics (e.g., mSWAT, CAILS) to standardize response assessment across heterogeneous cohorts .

Q. What mechanisms link contact dermatitis to NM efficacy, and can this adverse effect predict treatment response?

  • Methodological Answer :

  • Immune Activation : Rapid dermatitis correlates with enhanced CD8+ T-cell infiltration, accelerating MF lesion clearance in some studies .
  • Contradictory Data : While Stanford cohorts linked dermatitis severity to efficacy (p < 0.05), MIDAS trials found no association, possibly due to smaller sample sizes .
  • Biomarker Potential : Post-hoc analyses of RCTs suggest dermatitis onset within 8 weeks may predict long-term response; validation requires prospective studies .

Q. How should researchers assess the long-term carcinogenic risk of topical NM in MF patients?

  • Methodological Answer :

  • Study Design : Longitudinal cohort studies with 10+ years of follow-up (e.g., Stanford’s 32.5-year analysis) are critical .
  • Confounding Factors : Adjust for concurrent therapies (e.g., phototherapy, immunosuppressants) linked to squamous cell carcinoma .
  • Registry Data : Leverage national registries (e.g., NCCN) to track secondary malignancies in NM-treated vs. non-NM cohorts .

Q. What experimental approaches resolve contradictions in NM efficacy data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from 15+ trials (e.g., 2013 FDA trial vs. 2022 Greek study) to identify predictors of heterogeneity (e.g., patient age, formulation type) .
  • Subgroup Analysis : Stratify by MF subtype (e.g., FMF vs. classic MF) and treatment protocol (e.g., monotherapy vs. adjuvant use post-TSEBT) .
  • In Silico Modeling : Use pharmacokinetic models to optimize NM dosing schedules and minimize inter-patient variability .

Q. What guidelines exist for NM use in pediatric MF, and what evidence supports them?

  • Methodological Answer :

  • Current Practice : Limited to case series; NM is avoided in children due to teratogenicity risks and lack of long-term safety data .
  • Alternative Protocols : Consider lower concentrations (≤0.01%) with strict monitoring, as used in adult desensitization studies .
  • Research Gaps : Multicenter registries (e.g., USCL Consortium) are needed to track outcomes in pediatric cohorts .

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-methylethanamine;hydrochloride
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InChI

InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H
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InChI Key

QZIQJVCYUQZDIR-UHFFFAOYSA-N
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Canonical SMILES

CN(CCCl)CCCl.Cl
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Molecular Formula

C5H11Cl2N.ClH, C5H12Cl3N
Record name NITROGEN MUSTARD HYDROCHLORIDE
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Related CAS

51-75-2 (Parent)
Record name Mechlorethamine hydrochloride [USP]
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DSSTOX Substance ID

DTXSID8025757
Record name Nitrogen mustard hydrochloride
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Molecular Weight

192.5 g/mol
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Physical Description

Nitrogen mustard hydrochloride appears as white to off-white crystals or powder with a fishy odor. Initial pH (2% aqueous solution) 3.0-4.0. (NTP, 1992)
Record name NITROGEN MUSTARD HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble in ethanol, Soluble in water at 1 g/100 ml
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Record name MECHLORETHAMINE HYDROCHLORIDE
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Color/Form

Hygroscopic leaflets from acetone or chloroform, White hygroscopic crystals, White, crystalline, hygroscopic powder

CAS No.

55-86-7
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Melting Point

226 to 232 °F (NTP, 1992), 109-111 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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